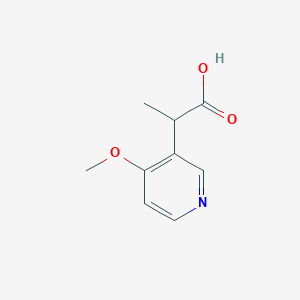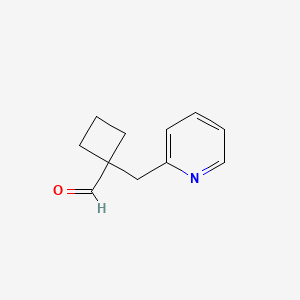
1-(Pyridin-2-ylmethyl)cyclobutane-1-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Pyridin-2-ylmethyl)cyclobutane-1-carbaldehyde is a chemical compound with the molecular formula C₁₁H₁₃NO and a molecular weight of 175.23 g/mol . This compound features a cyclobutane ring substituted with a pyridin-2-ylmethyl group and an aldehyde functional group. It is primarily used in research and development within various scientific fields.
Vorbereitungsmethoden
The synthesis of 1-(Pyridin-2-ylmethyl)cyclobutane-1-carbaldehyde typically involves the following steps:
Cyclobutane Formation: The cyclobutane ring can be synthesized through [2+2] cycloaddition reactions involving alkenes.
Pyridin-2-ylmethyl Substitution: The pyridin-2-ylmethyl group can be introduced via nucleophilic substitution reactions.
Aldehyde Introduction: The aldehyde group is often introduced through oxidation reactions of primary alcohols or via formylation reactions.
Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions .
Analyse Chemischer Reaktionen
1-(Pyridin-2-ylmethyl)cyclobutane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminium hydride (LiAlH₄).
Substitution: The pyridin-2-ylmethyl group can undergo electrophilic substitution reactions, particularly in the presence of strong electrophiles.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane (DCM) or ethanol, and controlled temperatures .
Wissenschaftliche Forschungsanwendungen
1-(Pyridin-2-ylmethyl)cyclobutane-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe in studying biological pathways and interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including its role in drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(Pyridin-2-ylmethyl)cyclobutane-1-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The pyridin-2-ylmethyl group may facilitate binding to specific receptors or active sites, influencing biological pathways .
Vergleich Mit ähnlichen Verbindungen
1-(Pyridin-2-ylmethyl)cyclobutane-1-carbaldehyde can be compared with similar compounds such as:
1-(Pyridin-2-yl)cyclobutane-1-carbaldehyde: This compound lacks the methyl group, which may affect its reactivity and binding properties.
Cyclobutane-1-carbaldehyde: Without the pyridin-2-ylmethyl group, this compound has different chemical and biological properties.
Pyridin-2-ylmethyl derivatives: These compounds vary in the substituents on the pyridine ring, influencing their chemical behavior and applications.
Eigenschaften
Molekularformel |
C11H13NO |
|---|---|
Molekulargewicht |
175.23 g/mol |
IUPAC-Name |
1-(pyridin-2-ylmethyl)cyclobutane-1-carbaldehyde |
InChI |
InChI=1S/C11H13NO/c13-9-11(5-3-6-11)8-10-4-1-2-7-12-10/h1-2,4,7,9H,3,5-6,8H2 |
InChI-Schlüssel |
YZMLEWAXYSRJNS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1)(CC2=CC=CC=N2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2-Aminobicyclo[2.2.1]heptan-2-YL)acetic acid](/img/structure/B13309744.png)
![1-[5-Bromo-2-(1H-1,2,4-triazol-1-YL)phenyl]ethan-1-one](/img/structure/B13309745.png)
![N-Methyl-N-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]carbamoyl chloride](/img/structure/B13309757.png)
amine](/img/structure/B13309762.png)
![6-Bromo-2-chloro-8-iodoimidazo[1,2-a]pyridine](/img/structure/B13309766.png)
![4,4-Difluoro-2-azaspiro[4.4]nonane](/img/structure/B13309776.png)
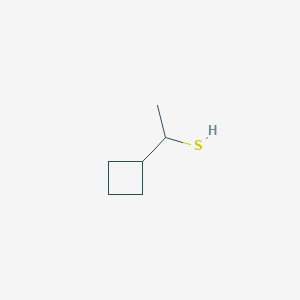
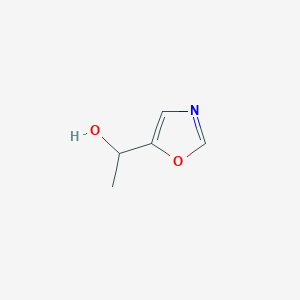

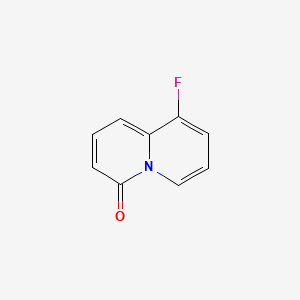
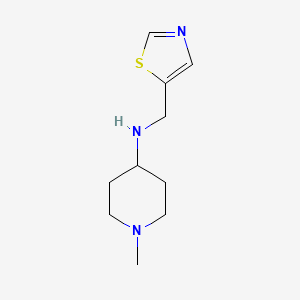
amine](/img/structure/B13309806.png)

